molecular formula C8H8F6 B6311356 4,5-Bis(trifluoromethyl)cyclohex-1-ene CAS No. 2088942-32-7

4,5-Bis(trifluoromethyl)cyclohex-1-ene

Cat. No. B6311356
CAS RN: 2088942-32-7
M. Wt: 218.14 g/mol
InChI Key: JCDXSQAKJKISBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis(trifluoromethyl)cyclohex-1-ene, also known as BTCE, is an organic compound that has been studied for its potential applications in organic synthesis and as a reagent for the preparation of various organic compounds. BTCE has been found to be a useful reagent for the preparation of a variety of compounds, including polymers, catalysts, and pharmaceuticals. In addition, BTCE has been found to be a useful reagent in the synthesis of a number of other organic compounds, such as polymers, catalysts, and pharmaceuticals.

Scientific Research Applications

4,5-Bis(trifluoromethyl)cyclohex-1-ene has been found to be a useful reagent for the preparation of a variety of compounds, including polymers, catalysts, and pharmaceuticals. 4,5-Bis(trifluoromethyl)cyclohex-1-ene has been used in the synthesis of polymers, including poly(vinyl chloride), poly(vinyl alcohol), and poly(methyl methacrylate). In addition, 4,5-Bis(trifluoromethyl)cyclohex-1-ene has been used in the synthesis of catalysts, such as palladium-based catalysts for the polymerization of olefins. 4,5-Bis(trifluoromethyl)cyclohex-1-ene has also been used in the synthesis of pharmaceuticals, such as the antimalarial drug artemisinin.

Mechanism of Action

The mechanism of action of 4,5-Bis(trifluoromethyl)cyclohex-1-ene is not fully understood, but it is thought to involve the formation of an intermediate, which is then hydrolyzed to form the desired product. The intermediate is thought to be a cyclic anhydride, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-Bis(trifluoromethyl)cyclohex-1-ene are not well understood. However, it is known that 4,5-Bis(trifluoromethyl)cyclohex-1-ene is an organic compound that is relatively non-toxic and does not have any known adverse effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4,5-Bis(trifluoromethyl)cyclohex-1-ene in laboratory experiments include its low cost, ease of synthesis, and its ability to be used in a variety of reactions. The limitations of using 4,5-Bis(trifluoromethyl)cyclohex-1-ene in laboratory experiments include the need to use a base, such as sodium hydroxide or potassium carbonate, in order to synthesize the compound, as well as the need to use an aqueous or organic solvent, such as tetrahydrofuran or acetonitrile.

Future Directions

Some potential future directions for research on 4,5-Bis(trifluoromethyl)cyclohex-1-ene include the development of more efficient and economical methods for its synthesis, the development of more efficient catalysts for its use in organic synthesis, and the exploration of its potential applications in the pharmaceutical industry. In addition, further research could be conducted on the biochemical and physiological effects of 4,5-Bis(trifluoromethyl)cyclohex-1-ene, and its potential uses in the development of new drugs. Other potential future directions include the exploration of its potential applications in the field of materials science, such as the development of new polymers and catalysts.

Synthesis Methods

4,5-Bis(trifluoromethyl)cyclohex-1-ene can be synthesized by the reaction of trifluoroacetic anhydride with cyclohexene in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction of trifluoroacetic anhydride with cyclohexene results in the formation of a cyclic anhydride, which is then hydrolyzed to form 4,5-Bis(trifluoromethyl)cyclohex-1-ene. The reaction can be carried out in either an aqueous or organic solvent, such as tetrahydrofuran or acetonitrile.

properties

IUPAC Name

4,5-bis(trifluoromethyl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDXSQAKJKISBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Bis(trifluoromethyl)cyclohex-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.